3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
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Overview
Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[222]octane is a compound that features a bicyclic structure with a thiadiazole ring
Mechanism of Action
Target of Action
The primary targets of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[221,3,4-thiadiazole derivatives have been known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with dna, disrupting its replication process . This disruption can lead to the inhibition of cell replication, which is a common mechanism of action for antimicrobial and anticancer agents .
Biochemical Pathways
Given the general activity of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may interfere with the dna replication pathway . This interference can lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as bacteria and cancer cells .
Result of Action
Given the compound’s potential to disrupt dna replication, it can be inferred that the result of its action may include the inhibition of cell replication and potential cell death . This could result in the reduction or elimination of bacterial or cancer cell populations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of a precursor containing the azabicyclo[2.2.2]octane structure with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides, which react with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the thiadiazole ring . The reaction conditions often include the use of absolute ethanol and triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiadiazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
2-Amino-1,3,4-thiadiazole: This compound has shown antimicrobial and anticancer properties.
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure combined with the thiadiazole ring. This combination enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-11-12-10(15-7)14-9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNKSAPVZERQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CN3CCC2CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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